
(8-Methylquinolin-3-yl)boronic acid structural
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (8-Methylquinolin-3-yl)boronic acid

Cat. No.: B1403754 Get Quote

An In-depth Technical Guide to the Structural Properties of (8-Methylquinolin-3-yl)boronic
acid

Introduction: The Convergence of Privileged
Scaffolds
In the landscape of modern medicinal chemistry and synthetic methodology, the strategic

combination of well-established pharmacophores and versatile functional groups is a

cornerstone of innovation. (8-Methylquinolin-3-yl)boronic acid represents a quintessential

example of this principle, merging the biologically significant quinoline core with the

synthetically powerful boronic acid moiety. The quinoline ring system is a "privileged scaffold,"

appearing in a vast array of natural products and pharmaceuticals, most notably antimalarial

drugs like quinine and chloroquine. Its rigid, planar structure and hydrogen-bonding capabilities

make it an excellent anchor for molecular recognition at biological targets.

Concurrently, the boronic acid functional group has revolutionized carbon-carbon bond

formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond

its synthetic utility, the boronic acid group itself is a unique pharmacophore, capable of forming

reversible covalent bonds with diols present in proteins, such as enzyme active sites.[2] This

has led to the development of several FDA-approved drugs, including the proteasome inhibitor

bortezomib.[2][3]
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This guide provides a comprehensive technical overview of the structural, spectroscopic, and

reactive properties of (8-Methylquinolin-3-yl)boronic acid, offering researchers and drug

development professionals the foundational knowledge required to effectively utilize this

versatile chemical building block.

Core Physicochemical and Structural Properties
(8-Methylquinolin-3-yl)boronic acid is a solid, typically appearing as a white or off-white

powder. Its core structure consists of a quinoline ring system substituted with a methyl group at

the 8-position and a boronic acid [-B(OH)₂] group at the 3-position.

Property Value Source

Molecular Formula C₁₀H₁₀BNO₂ [4][5]

Molecular Weight 187.01 g/mol [5]

Monoisotopic Mass 187.08046 Da [4]

IUPAC Name
(8-methylquinolin-3-yl)boronic

acid
[4]

SMILES
B(C1=CC2=CC=CC(=C2N=C1

)C)(O)O
[4]

InChIKey
QNMGKSYRNLBGNT-

UHFFFAOYSA-N
[4]

Appearance White to off-white solid N/A

Purity (Typical) ≥95% [6]

Synthesis and Purification
The synthesis of aryl boronic acids, including quinoline derivatives, is most commonly achieved

via a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching

with a trialkyl borate ester and subsequent acidic hydrolysis.

Synthetic Rationale and Workflow
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The choice of this pathway is dictated by the high reactivity of organolithium reagents and the

electrophilicity of the boron atom in borate esters. The reaction is conducted at very low

temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the

organolithium intermediate. The final hydrolysis step is critical to convert the boronic ester into

the desired boronic acid.

Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

3-Bromo-8-methylquinoline

3-Lithio-8-methylquinoline
(Intermediate)

Reacts with

n-Butyllithium (n-BuLi)

Agent

Anhydrous THF, -78°C

Conditions

(8-Methylquinolin-3-yl)boronic acid
diisopropyl ester

Reacts with

Triisopropyl borate
B(O-iPr)₃

Quench

(8-Methylquinolin-3-yl)boronic acid
(Final Product)

Is converted to

Aqueous Acid (e.g., HCl)

Hydrolyzes

Click to download full resolution via product page

Caption: General synthetic workflow for (8-Methylquinolin-3-yl)boronic acid.

Detailed Experimental Protocol
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The following is a representative protocol adapted from general procedures for the synthesis of

arylboronic acids.[7] Reagents and conditions should be optimized for each specific setup.

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 3-bromo-8-methylquinoline (1.0 eq) and dissolve in anhydrous

tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1

eq, as a solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature

does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise while

maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at

this temperature.

Quench and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C.

Quench the reaction by slowly adding 2M aqueous HCl. Adjust the pH to approximately 7

with a saturated solution of NaHCO₃.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or silica gel column chromatography to yield the final product.

Spectroscopic and Structural Analysis
Structural elucidation relies on a combination of spectroscopic techniques. While specific

experimental data for this exact compound is not widely published, a detailed analysis based

on the known effects of its constituent parts provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons, the aromatic protons of the quinoline ring, and the hydroxyl protons of the boronic

acid.
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Methyl Protons (-CH₃): A singlet is expected around δ 2.8 ppm, consistent with a methyl

group attached to an aromatic ring.[8]

Aromatic Protons (Ar-H): Six signals are expected in the δ 7.3 - 9.0 ppm region. The

protons at positions 2 and 4 will be significantly downfield due to the deshielding effect of

the adjacent nitrogen atom. Complex splitting patterns (doublets, doublets of doublets) will

arise from J-coupling between adjacent protons.[8]

Boronic Acid Protons (-OH): A broad singlet is expected, the chemical shift of which is

highly dependent on concentration and solvent. This signal will disappear upon shaking

the sample with a drop of D₂O, a standard method for confirming exchangeable protons.

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to

each unique carbon atom in the molecule.

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

Aromatic Carbons (Ar-C): Signals in the δ 120-155 ppm region are expected. The carbon

atom directly bonded to the boron (C3) may exhibit a broader signal due to quadrupolar

relaxation of the adjacent ¹¹B nucleus.

The specific chemical shifts are influenced by the electron-donating methyl group and the

electron-withdrawing/anisotropic effects of the boronic acid and the fused ring system.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.

O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydrogen-bonded -OH groups of the boronic acid.

C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹,

while the methyl C-H stretches will be just below 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region correspond

to the stretching vibrations within the quinoline aromatic system.
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B-O Stretch: A strong, characteristic absorption band is expected around 1350 cm⁻¹

corresponding to the B-O single bond stretch.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.

Expected Mass: The monoisotopic mass is 187.08046 Da.[4]

Ionization: Using electrospray ionization (ESI), common adducts would be observed:

[M+H]⁺: m/z 188.08774

[M+Na]⁺: m/z 210.06968

[M-H]⁻: m/z 186.07318

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the

elemental composition (C₁₀H₁₀BNO₂) by measuring the mass-to-charge ratio to a high

degree of accuracy.

Reactivity and Core Applications
The utility of (8-Methylquinolin-3-yl)boronic acid stems from the reactivity of the boronic acid

group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds between sp²-

hybridized carbon atoms. The boronic acid serves as the organoboron nucleophile that

transfers its organic group (the 8-methylquinolin-3-yl moiety) to an organic halide or triflate

electrophile.

Mechanism: The reaction proceeds via a well-established catalytic cycle. The key step

involving the boronic acid is transmetalation, which requires activation by a base. The base

converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which

facilitates the transfer of the aryl group from boron to the palladium center.[9]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery
The incorporation of the (8-methylquinolin-3-yl) moiety into larger molecules is of significant

interest to medicinal chemists.

Scaffold Hopping: It can be used to replace other aromatic systems in known active

compounds to explore new intellectual property space and modulate properties like solubility,

metabolism, and target binding.

Fragment-Based Drug Design: As a fragment, it can be coupled with other fragments to build

novel drug candidates. The quinoline nitrogen provides a hydrogen bond acceptor, while the

aromatic surface can engage in π-stacking interactions within a protein binding pocket.

Bioisostere: The boronic acid group itself can act as a bioisostere for carboxylic acids,

offering a different geometric and electronic profile while retaining the ability to engage in key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1403754?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrogen bonding interactions.[2]

Safety and Handling
As with all laboratory chemicals, (8-Methylquinolin-3-yl)boronic acid and its structural

isomers require careful handling.

General Hazards: Boronic acids are generally classified as irritants. They may cause skin,

eye, and respiratory irritation.[6][10]

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[11] Avoid

generating dust.[12] Use appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.[13]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances like strong oxidizing agents.[13]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

[13]

Conclusion
(8-Methylquinolin-3-yl)boronic acid is a high-value chemical intermediate whose structural

properties are defined by the interplay between its aromatic quinoline core and its reactive

boronic acid functional group. A thorough understanding of its spectroscopic signatures is

essential for reaction monitoring and quality control, while its predictable reactivity in Suzuki-

Miyaura coupling makes it a powerful tool for the synthesis of complex molecules. For

researchers in materials science and drug discovery, this compound offers a robust and

versatile platform for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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